molecular formula C13H9ClN2O2 B14093240 Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- CAS No. 38501-84-7

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy-

Katalognummer: B14093240
CAS-Nummer: 38501-84-7
Molekulargewicht: 260.67 g/mol
InChI-Schlüssel: ZPOXHEZPUFKFGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- typically involves the diazotization of 2-chloroaniline followed by coupling with salicylaldehyde. The reaction conditions generally include:

    Diazotization: 2-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with salicylaldehyde in an alkaline medium (usually sodium hydroxide, NaOH) to yield the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Diazotization: Using industrial-grade reagents and maintaining strict temperature control to ensure the formation of the diazonium salt.

    Efficient Coupling: Employing continuous flow reactors to facilitate the coupling reaction, thereby increasing yield and reducing reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The azo group (N=N) can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of benzaldehyde derivatives with a carbonyl group.

    Reduction: Formation of 2-chloroaniline and salicylaldehyde derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzaldehyde, 4-[(2-chlorophenyl)azo]-2-hydroxy-: Similar structure but with the azo group at a different position.

    Benzaldehyde, 5-[(4-chlorophenyl)azo]-2-hydroxy-: Similar structure but with a different substitution pattern on the phenyl ring.

    Benzaldehyde, 5-[(2-bromophenyl)azo]-2-hydroxy-: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- is unique due to the specific positioning of the 2-chlorophenylazo group and the hydroxyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various applications.

Eigenschaften

CAS-Nummer

38501-84-7

Molekularformel

C13H9ClN2O2

Molekulargewicht

260.67 g/mol

IUPAC-Name

5-[(2-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C13H9ClN2O2/c14-11-3-1-2-4-12(11)16-15-10-5-6-13(18)9(7-10)8-17/h1-8,18H

InChI-Schlüssel

ZPOXHEZPUFKFGC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)C=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.